



# **Application Notes: Detecting Crosstide Phosphorylation by Autoradiography**

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Compound of Interest		
Compound Name:	Crosstide	
Cat. No.:	B550012	Get Quote

#### Introduction

Crosstide is a synthetic peptide that serves as a substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2][3] Derived from the sequence of glycogen synthase kinase-3 (GSK-3), Crosstide is widely utilized in biochemical and cellular assays to measure the activity of Akt and other related kinases, such as MAPKAP kinase-1 and p70S6K. [2][3][4] The phosphorylation of Crosstide is a key indicator of kinase activity, which is crucial for studying cellular signaling pathways implicated in various physiological processes and diseases like cancer.[5]

Radioactive in vitro kinase assays, often considered the "gold standard" for quantifying protein kinase activity, provide a direct and sensitive measurement of phosphate transfer.[6] This application note details a protocol for detecting the phosphorylation of **Crosstide** by its target kinases using a radiometric assay with  $[y^{-32}P]ATP$ , followed by visualization and quantification through autoradiography.[6][7]

#### Principle of the Assay

The assay is based on the enzymatic transfer of a radiolabeled gamma-phosphate from [y-32P]ATP to the **Crosstide** peptide by a kinase (e.g., Akt). The reaction mixture is then processed to separate the phosphorylated **Crosstide** from the unreacted [y-32P]ATP. This is typically achieved through gel electrophoresis or by spotting the reaction mixture onto phosphocellulose paper which binds the peptide substrate.[6][8] The extent of phosphorylation is then visualized and quantified by exposing the gel or paper to X-ray film or a



phosphorimager screen (autoradiography).[6][7][8] The intensity of the radioactive signal is directly proportional to the amount of phosphorylated **Crosstide**, and thus to the activity of the kinase.

## **Quantitative Data Summary**

The following tables summarize exemplary quantitative data obtained from **Crosstide** phosphorylation assays.

Table 1: Kinase Activity of Wildtype and Mutant GST-AKT2 on Crosstide

Enzyme	Initial Velocity (pmol phosphate/min/µg enzyme)	Fold Increase vs. Wildtype
Wildtype GST-AKT2	16	1
Mutant GST-AKT2T/E,S/D	85	5.3
Data derived from an in vitro kinase assay measuring the phosphoryl transferase activity towards Crosstide.[1]		

Table 2: Example Quality Control Data for **Crosstide** Phosphorylation by Immunoprecipitated Akt



Precipitating Antibody	Crosstide Concentration	Mean CPM (Counts Per Minute)	Comment
Non-Specific IgG	30μΜ	2,683	Background
Anti-Rat Akt (PKB)	30μΜ	110,115	Akt Immunocomplex Kinase Activity
Data from a quality			
control assay using			
Akt/Protein Kinase B			
immunoprecipitated			
from IGF-1 stimulated			
L6 cells.[9]			

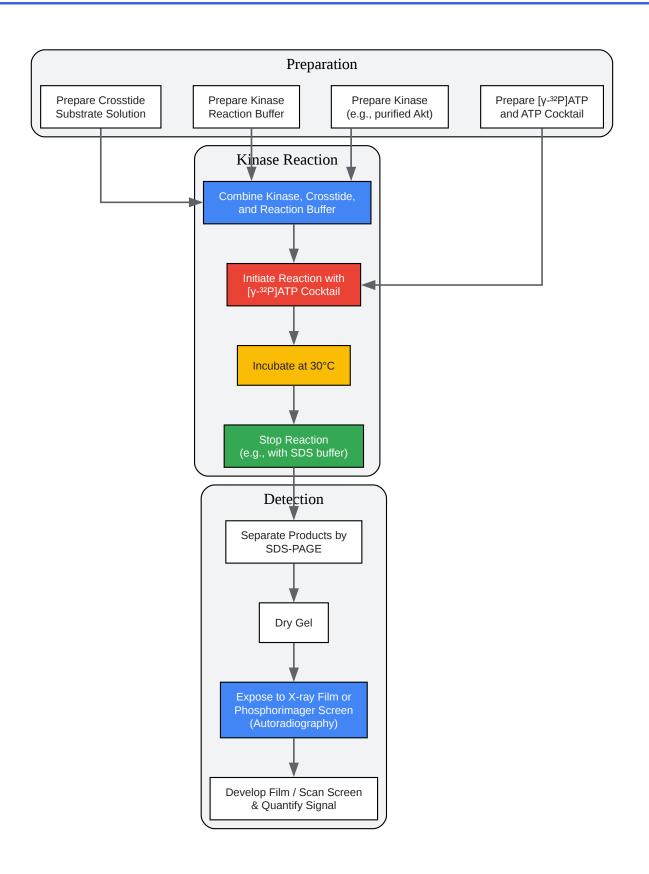
## **Signaling Pathway and Experimental Workflow**



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Caption: PI3K/Akt Signaling Pathway leading to substrate phosphorylation.





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- To cite this document: BenchChem. [Application Notes: Detecting Crosstide Phosphorylation by Autoradiography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550012#detecting-crosstide-phosphorylation-by-autoradiography]

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